
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₃ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively, and an N-substituent of 1-methoxypropan-2-yl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps:
Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-chloro-4-fluoroaniline is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
作用機序
The mechanism of action of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-chloro-4-fluoroaniline: A simpler derivative without the N-substituent.
4-fluoroaniline: Lacks the chlorine atom and N-substituent.
3-chloroaniline: Lacks the fluorine atom and N-substituent.
Uniqueness
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring and the N-substituent of 1-methoxypropan-2-yl. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC名 |
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |
InChIキー |
BIQPBTWBUKZUHN-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


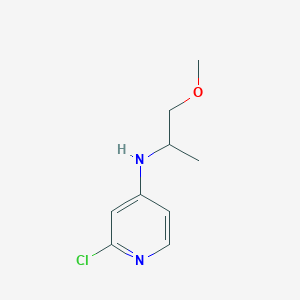
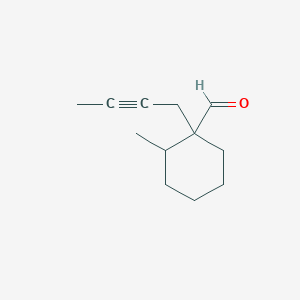
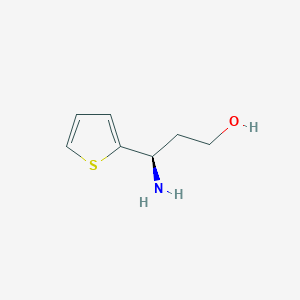

![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)

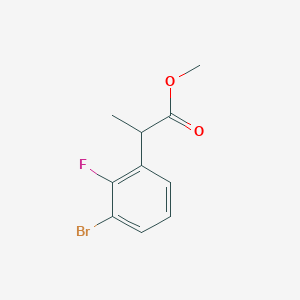


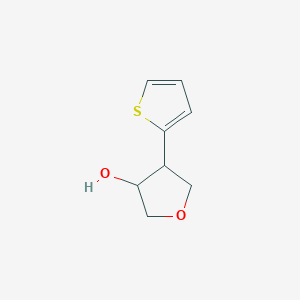
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)

![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

